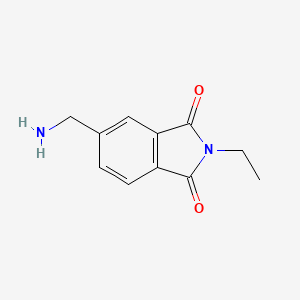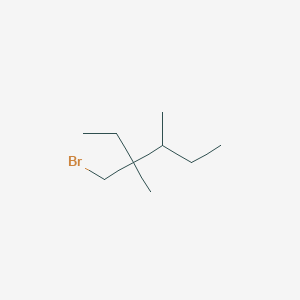
3-(Bromomethyl)-3,4-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-3,4-dimethylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone with two methyl groups at the 3rd and 4th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3,4-dimethylhexane typically involves the bromination of 3,4-dimethylhexane. This can be achieved through the reaction of 3,4-dimethylhexane with bromine in the presence of a radical initiator such as light or a peroxide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like carbon tetrachloride or chloroform.
Reaction Time: Several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine and radical initiators in a controlled environment allows for large-scale production with high yield and purity.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
科学的研究の応用
3-(Bromomethyl)-3,4-dimethylhexane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 3-(Bromomethyl)-3,4-dimethylhexane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo nucleophilic attack, leading to substitution or elimination reactions. The molecular targets include nucleophiles and bases, which interact with the bromomethyl group to form new chemical bonds.
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)-3,4-dimethylhexane
- 3-(Iodomethyl)-3,4-dimethylhexane
- 3-(Hydroxymethyl)-3,4-dimethylhexane
Uniqueness
3-(Bromomethyl)-3,4-dimethylhexane is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations.
特性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC名 |
3-(bromomethyl)-3,4-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-8(3)9(4,6-2)7-10/h8H,5-7H2,1-4H3 |
InChIキー |
BCHGAAPTGGVTLH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)(CC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


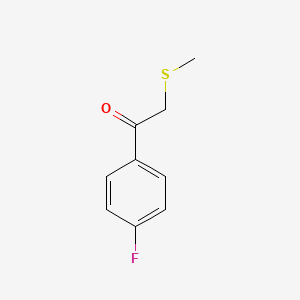
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)

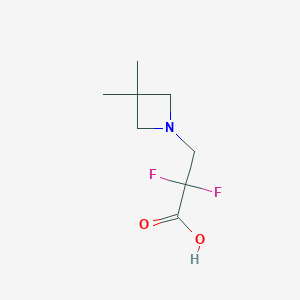
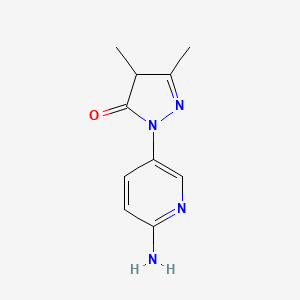




![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
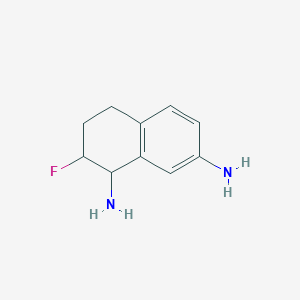
![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
